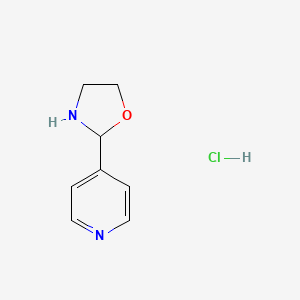
tert-Butyl 5-bromothiophene-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 5-bromothiophene-3-carboxylate: is an organic compound with the molecular formula C9H11BrO2S and a molecular weight of 263.15 g/mol . This compound is a derivative of thiophene, a five-membered aromatic ring containing sulfur. The presence of a bromine atom and a tert-butyl ester group makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 5-bromothiophene-3-carboxylate typically involves the bromination of thiophene derivatives followed by esterification. One common method includes the bromination of 3-thiophenecarboxylic acid using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The resulting 5-bromo-3-thiophenecarboxylic acid is then esterified with tert-butyl alcohol in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: tert-Butyl 5-bromothiophene-3-carboxylate undergoes nucleophilic substitution reactions where the bromine atom is replaced by various nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The thiophene ring can be oxidized using oxidizing agents like m-chloroperbenzoic acid (m-CPBA) to form sulfoxides or sulfones.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: m-Chloroperbenzoic acid (m-CPBA) in dichloromethane (DCM).
Reduction: Lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF).
Major Products:
Substitution: Formation of 5-substituted thiophene derivatives.
Oxidation: Formation of thiophene sulfoxides or sulfones.
Reduction: Formation of 5-bromothiophene-3-methanol.
Aplicaciones Científicas De Investigación
Chemistry: tert-Butyl 5-bromothiophene-3-carboxylate is used as a building block in the synthesis of more complex molecules. It is particularly valuable in the development of heterocyclic compounds and conjugated polymers .
Biology and Medicine: In medicinal chemistry, this compound serves as an intermediate in the synthesis of potential therapeutic agents, including anti-inflammatory and anticancer drugs .
Industry: In the agrochemical industry, this compound is used in the synthesis of herbicides and fungicides .
Mecanismo De Acción
The mechanism of action of tert-Butyl 5-bromothiophene-3-carboxylate depends on its application. In organic synthesis, it acts as an electrophilic reagent due to the presence of the bromine atom, facilitating nucleophilic substitution reactions. In biological systems, its derivatives may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects .
Comparación Con Compuestos Similares
- tert-Butyl 5-bromothiophene-2-carboxylate
- tert-Butyl 5-chlorothiophene-3-carboxylate
- tert-Butyl 5-iodothiophene-3-carboxylate
Comparison: tert-Butyl 5-bromothiophene-3-carboxylate is unique due to the specific positioning of the bromine atom and the tert-butyl ester group, which influences its reactivity and selectivity in chemical reactions. Compared to its chlorinated and iodinated analogs, the bromine derivative offers a balance between reactivity and stability, making it a versatile intermediate in various synthetic applications .
Propiedades
Fórmula molecular |
C9H11BrO2S |
|---|---|
Peso molecular |
263.15 g/mol |
Nombre IUPAC |
tert-butyl 5-bromothiophene-3-carboxylate |
InChI |
InChI=1S/C9H11BrO2S/c1-9(2,3)12-8(11)6-4-7(10)13-5-6/h4-5H,1-3H3 |
Clave InChI |
RJRPYIPWMHEHKV-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)C1=CSC(=C1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


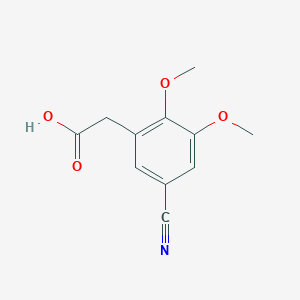


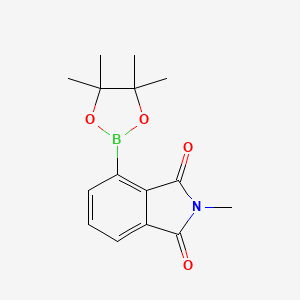
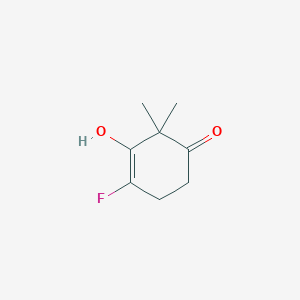
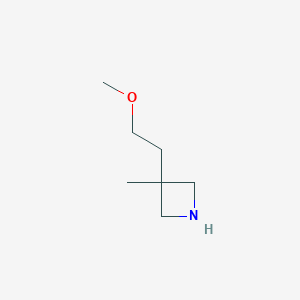
![tert-Butyl 1-fluoro-3,6-diazabicyclo[3.2.0]heptane-6-carboxylate](/img/structure/B13009104.png)
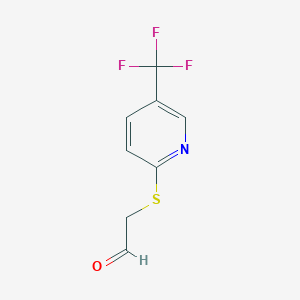
![Tert-butyl 6-cyano-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B13009108.png)
![1-{Decahydropyrrolo[3,4-d]azepin-6-yl}ethan-1-one hydrochloride](/img/structure/B13009120.png)
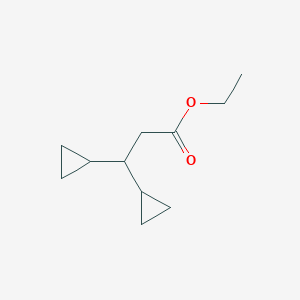
![tert-butyl (1R,5S,6S)-6-amino-3-azabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B13009126.png)
